molecular formula C13H17FN2O B5127199 N-(2-fluorophenyl)azepane-1-carboxamide

N-(2-fluorophenyl)azepane-1-carboxamide

Cat. No.: B5127199
M. Wt: 236.28 g/mol
InChI Key: SPERKTIEXOBQMP-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR THERAPEUTIC USE. N-(2-fluorophenyl)azepane-1-carboxamide is a synthetic compound featuring an azepane core linked to a 2-fluorophenyl ring via a urea functional group. The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, recognized for its structural versatility and significant presence in pharmacologically active compounds . Azepane-based motifs are investigated across a wide spectrum of therapeutic areas, including but not limited to oncology, antimicrobials, and central nervous system (CNS) disorders, making derivatives like this one valuable templates for drug discovery research . The urea linker (carboxamide group) in its structure is a key feature found in many biologically active molecules. Modern synthetic approaches, such as those utilizing hypervalent iodine reagents, allow for the efficient construction of such unsymmetrical urea derivatives under mild conditions, facilitating access to novel chemical entities for screening . Researchers can employ this compound as a building block or a core structure for the design and development of new molecules targeting various diseases. Its potential applications span hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a chemical probe in biochemical screening.

Properties

IUPAC Name

N-(2-fluorophenyl)azepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-11-7-3-4-8-12(11)15-13(17)16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPERKTIEXOBQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)azepane-1-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Pd/LA-catalyzed decarboxylation reaction has been reported to be effective in synthesizing N-aryl azepane derivatives . This reaction proceeds smoothly under mild conditions with a broad reaction scope, producing CO2 as a byproduct.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)azepane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-fluorophenyl)azepane-1-carboxylic acid, while reduction may produce N-(2-fluorophenyl)azepane .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between N-(2-fluorophenyl)azepane-1-carboxamide and related compounds:

Compound Name Core Structure Substituents Functional Groups Structural Similarity Notes
This compound Azepane (1 N) 2-fluorophenyl Carboxamide Reference (1.0) Simpler fluorinated substituent
N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4-diazepane-1-carboxamide Diazepane (2 N) 2-fluoro-5-(trifluoromethyl)phenyl, methyl, oxo Carboxamide, oxo 0.8 (structural) Increased lipophilicity
Lufenuron (CGA-184699) Benzamide backbone 2-chloro-4-(trifluoromethyl)phenoxy, 2,6-difluorobenzamide Phenoxy, benzamide Moderate Insect growth regulator

Key Observations:

  • Ring Modifications : The diazepane analog (7-membered ring with two nitrogens) introduces additional hydrogen-bonding sites and conformational flexibility compared to the azepane core .
  • In contrast, Lufenuron’s phenoxy and chloro-trifluoromethyl groups contribute to its insecticidal activity .
  • Functional Groups: The oxo group in the diazepane compound may influence tautomerism or binding affinity, while Lufenuron’s benzamide-phenoxy linkage is critical for chitin synthesis inhibition .

Research Findings and Bioactivity

  • N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4-diazepane-1-carboxamide : Structural similarity analysis (0.8) suggests shared pharmacophoric features with the target compound, though the trifluoromethyl group and diazepane ring may alter target selectivity .
  • Lufenuron: Demonstrated efficacy as an insect growth regulator due to its benzamide-phenoxy scaffold, with preliminary trials indicating concentration-dependent activity .

Q & A

Q. What are the key considerations for synthesizing N-(2-fluorophenyl)azepane-1-carboxamide?

The synthesis typically involves multi-step processes starting with halogenated precursors. Critical steps include:

  • Ring formation : Cyclization of azepane via nucleophilic substitution or condensation reactions under controlled pH and temperature .
  • Fluorophenyl incorporation : Suzuki-Miyaura coupling or Ullmann-type reactions to introduce the 2-fluorophenyl group, ensuring regioselectivity .
  • Carboxamide linkage : Activation of carboxylic acid intermediates (e.g., using EDCI/HOBt) followed by coupling with amines . Purity is verified via HPLC (>95%) and NMR (e.g., ¹H/¹³C for aromatic protons at δ 7.2–7.8 ppm) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the fluorophenyl group (e.g., meta/para coupling patterns) and azepane ring conformation .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₃H₁₅FN₂O: [M+H]+ calc. 250.1218) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the azepane ring and carboxamide orientation .

Q. What preliminary assays are used to evaluate its biological activity?

  • Enzyme inhibition : Screen against kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization) .
  • Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., IC₅₀ <10 µM in HeLa) .
  • Solubility/logP : Use shake-flask method to assess bioavailability (logP ~2.5) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki coupling efficiency (yield improvement from 60% to 85%) .
  • Solvent effects : Compare DMF vs. THF for carboxamide coupling; THF reduces side-products by 20% .
  • Temperature control : Microwave-assisted synthesis reduces cyclization time from 12h to 2h at 120°C .

Q. How do structural analogs compare in target binding affinity?

  • Substituent analysis : Replace 2-fluorophenyl with 4-fluorophenyl to assess SAR (e.g., 10-fold lower IC₅₀ in kinase assays) .
  • Computational docking : Use AutoDock Vina to model interactions with ATP-binding pockets (ΔG ≈ -9.2 kcal/mol) .
  • Metabolic stability : Compare t₁/₂ in liver microsomes; methyl substituents on azepane improve stability by 40% .

Q. How to resolve contradictions in biological assay data?

  • Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-target reduction) alongside enzymatic assays .
  • Counter-screening : Test against off-target receptors (e.g., GPCR panels) to rule out non-specific effects .
  • Dose-response curves : Use 8-point dilution series to minimize false positives/negatives in cytotoxicity data .

Q. What strategies improve stability during storage?

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the carboxamide group .
  • Light sensitivity : Use amber vials to avoid photodegradation (UV-Vis stability >90% after 30 days) .
  • pH buffers : Maintain pH 6–7 in aqueous solutions to prevent azepane ring oxidation .

Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

  • Computational modeling : Predict BBB permeability via QSAR models (e.g., polar surface area <90 Ų) .
  • Pro-drug approaches : Introduce ester moieties cleaved by neuronal esterases .
  • LogD optimization : Adjust fluorophenyl substituents to achieve logD 1.8–2.2 for optimal CNS uptake .

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